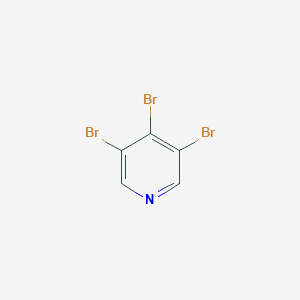

3,4,5-Tribromopyridine

説明

Significance of Halogenated Pyridine (B92270) Scaffolds in Contemporary Chemical Research

Halogenated pyridine scaffolds are fundamental building blocks in a multitude of areas within chemical research and industry. chemimpex.comsrdorganics.com Pyridine (C5H5N), an aromatic heterocyclic compound, serves as a cornerstone for the synthesis of numerous pharmaceuticals and agrochemicals. nih.gov The incorporation of halogen atoms, such as bromine, onto the pyridine ring significantly alters the molecule's electronic properties, reactivity, and biological activity. chemimpex.comcymitquimica.com This modification makes halogenated pyridines, including 3,4,5-Tribromopyridine, highly versatile intermediates in organic synthesis. chemimpex.comnbinno.com

The presence of bromine atoms can enhance the biological efficacy of certain active ingredients, making these compounds valuable in the development of new drugs and crop protection products. chemimpex.comnetascientific.com In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its prevalence in a wide array of pharmacologically active molecules. nih.gov The addition of halogens can further enhance their therapeutic potential, with applications in anticancer, antimicrobial, and anti-inflammatory agents. netascientific.comfrontiersin.org The ability of halogen atoms to form halogen bonds, a type of noncovalent interaction, can also play a crucial role in the binding of ligands to biological targets like proteins. acs.org

In materials science, the bromine content in compounds like this compound can confer desirable properties such as flame retardancy to polymers and coatings. chemimpex.comnetascientific.com Furthermore, halogenated pyridines are employed as reagents in analytical chemistry and are instrumental in the synthesis of complex molecules and specialty chemicals. chemimpex.comchemimpex.com The strategic placement of halogen atoms on the pyridine ring allows for selective chemical transformations, including nucleophilic substitutions and metal-catalyzed coupling reactions, providing access to a diverse range of more complex molecular architectures. cymitquimica.comacs.org

Historical Perspectives on Bromopyridine Synthesis and Evolution of Methodologies

The synthesis of brominated pyridines has a rich history, with methodologies evolving to improve efficiency, selectivity, and safety. Early methods for the synthesis of bromopyridines often involved direct bromination of pyridine or the diazotization of aminopyridines. orgsyn.orgwikipedia.org One of the classic methods is the Craig diazotization-bromination, where an aminopyridine is reacted with hydrobromic acid and bromine to form a perbromide intermediate, which is then diazotized with sodium nitrite (B80452). orgsyn.orggoogle.com

Over the years, significant advancements have been made in the synthesis of bromopyridines. For instance, improvements to the Craig method have been developed to enhance yields and reduce costs, such as conducting the reaction in the presence of sulfuric acid. google.com The development of modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, has revolutionized the use of bromopyridines as building blocks in organic synthesis. acs.org These reactions allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular frameworks from bromopyridine precursors. nih.gov

The synthesis of specifically substituted bromopyridines, like this compound, often requires multi-step procedures. For example, a synthetic route to this compound can involve the diazotization of 3,5-dibromo-4-aminopyridine. google.com This intermediate, in turn, can be prepared from 4-aminopyridine (B3432731) through a bromination reaction. google.com The evolution of synthetic methodologies continues, with a focus on developing more sustainable and efficient processes, such as those utilizing flow chemistry or novel catalytic systems.

Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H2Br3N | chemimpex.comsigmaaldrich.comtcichemicals.comlabproinc.comcymitquimica.comfishersci.no |

| Molecular Weight | 315.79 g/mol | chemimpex.comsigmaaldrich.comlabproinc.comfishersci.no |

| Appearance | White to very pale yellow solid/crystal powder | chemimpex.comtcichemicals.comlabproinc.com |

| Melting Point | 105-109 °C | sigmaaldrich.com |

| CAS Number | 2457-48-9 | chemimpex.comsigmaaldrich.comtcichemicals.comlabproinc.comcymitquimica.com |

Applications of this compound

| Field | Application | Source |

| Pharmaceutical Development | Intermediate in the synthesis of pharmaceuticals, enhancing biological activity. | chemimpex.com |

| Agricultural Chemicals | Used in the formulation of pesticides and herbicides. | chemimpex.com |

| Material Science | Employed in the development of flame-resistant polymers and coatings. | chemimpex.com |

| Analytical Chemistry | Utilized as a reagent in various analytical techniques. | chemimpex.com |

| Organic Synthesis | Acts as a versatile building block for creating complex molecules. | chemimpex.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,4,5-tribromopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br3N/c6-3-1-9-2-4(7)5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYVUHWKGWQPLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337276 | |

| Record name | 3,4,5-Tribromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2457-48-9 | |

| Record name | 3,4,5-Tribromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-Tribromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,4,5 Tribromopyridine

Established Synthetic Pathways to 3,4,5-Tribromopyridine

The primary and most established method for the synthesis of this compound involves a multi-step process starting from 4-aminopyridine (B3432731). This pathway is characterized by its sequential bromination and diazotization reactions.

A typical procedure for the final diazotization step involves adding 3,5-dibromo-4-aminopyridine to hydrobromic acid, followed by the slow addition of an aqueous solution of sodium nitrite (B80452) at a controlled temperature. After a period of stirring, the reaction mixture is worked up to isolate the this compound intermediate.

Advanced Synthetic Strategies for Positional Selectivity in Bromopyridines

The synthesis of polysubstituted pyridines with precise halogen placement, such as this compound, often requires advanced strategies to control the regioselectivity of the halogenation reactions.

Regioselective Halogenation Approaches to Pyridine (B92270) Systems

Achieving regioselectivity in the bromination of the pyridine ring is a significant challenge due to the electron-deficient nature of the aromatic system. Direct electrophilic bromination of pyridine itself requires harsh conditions, typically high temperatures, and often results in a mixture of products. Therefore, modern synthetic approaches often rely on activating the pyridine ring or employing directing groups to guide the position of bromination.

For instance, the introduction of an amino or hydroxyl group can activate the pyridine ring towards electrophilic substitution and direct the incoming bromine atoms to specific positions. The synthesis of this compound from 4-aminopyridine is a classic example of this principle, where the amino group directs the initial bromination to the 3 and 5 positions.

Furthermore, electrochemical methods have been developed for the meta-bromination of pyridine derivatives. By employing a directing group, this sustainable approach allows for controlled bromination at room temperature using safe and inexpensive bromine salts.

Precursor-Based Synthesis and Subsequent Derivatization of Pyridine Rings

An alternative to direct halogenation of the pyridine core is the construction of the substituted pyridine ring from acyclic precursors or the derivatization of already substituted pyridines.

As previously mentioned, the synthesis of this compound is effectively achieved starting from a substituted pyridine precursor, 4-aminopyridine. The initial step in this pathway is the bromination of 4-aminopyridine to form 3,5-dibromo-4-aminopyridine. This reaction is a key step in controlling the final substitution pattern.

The subsequent diazotization of 3,5-dibromo-4-aminopyridine is a crucial derivatization step. This reaction proceeds by converting the amino group into a diazonium salt, which is then displaced by a bromide ion from the hydrobromic acid medium, leading to the formation of this compound.

Table 1: Key Intermediates in the Synthesis of this compound

| Precursor/Intermediate | Chemical Name | Role in Synthesis |

|---|---|---|

| 4-Aminopyridine | Pyridin-4-amine | Starting material |

| 3,5-Dibromo-4-aminopyridine | 3,5-Dibromo-pyridin-4-amine | Brominated intermediate |

Pyridine N-oxides are versatile intermediates in pyridine chemistry as the N-oxide group activates the ring towards both electrophilic and nucleophilic substitution, particularly at the 2- and 4-positions. Halogenation of pyridine N-oxides can be achieved under milder conditions compared to the parent pyridine.

While a direct synthesis of this compound from a pyridine N-oxide precursor is not prominently documented, the principles of N-oxide chemistry suggest a potential pathway. For example, a suitably substituted pyridine N-oxide could be halogenated, followed by deoxygenation to yield the desired polysubstituted pyridine. The use of reagents like oxalyl bromide or phosphorus oxybromide on pyridine N-oxide derivatives can lead to regioselective bromination. The reactivity and regioselectivity of these reactions are influenced by the substituents already present on the pyridine ring.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this can involve the use of less hazardous reagents, alternative reaction conditions, and improved atom economy.

While specific green synthetic routes for this compound are not extensively reported, general green bromination methods can be considered. These include the use of molecular bromine generated in situ from safer bromide salts and an oxidizing agent, which avoids the handling and transportation of highly toxic and corrosive liquid bromine. Continuous flow reactors can also enhance the safety and efficiency of such reactions.

Furthermore, the development of electrochemical bromination methods aligns with green chemistry principles by avoiding the use of chemical oxidants and often proceeding under mild conditions. The use of pyridine and its derivatives as green solvents or catalysts in other reactions is also an area of active research, highlighting the potential for more environmentally benign synthetic processes involving pyridine compounds.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Aminopyridine |

| 3,5-Dibromo-4-aminopyridine |

| 3,5-Dibromo-4-iodopyridine |

| Pyridine |

| Pyridine N-oxide |

| Sodium nitrite |

| Hydrobromic acid |

| Oxalyl bromide |

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, utilizing microwave irradiation to achieve rapid and uniform heating of reaction mixtures. researchgate.net This technology often leads to dramatic reductions in reaction times, increased yields, and enhanced product purity. nih.gov In the context of pyridine chemistry, microwave reactors have been successfully employed for various transformations, including multicomponent reactions and cross-coupling reactions. nih.govsunway.edu.myrsc.org For instance, the Suzuki coupling of bromopyridine derivatives with boronic acids can be completed in as little as 20-25 minutes at temperatures around 125 °C under microwave irradiation, a significant improvement over conventional heating methods. nih.gov This approach offers a potent strategy for the functionalization of scaffolds like this compound.

The table below illustrates typical conditions for microwave-assisted reactions in heterocyclic synthesis, highlighting the efficiency of this methodology.

| Reaction Type | Starting Materials | Catalyst/Reagents | Solvent | Time & Temp | Yield | Reference |

| Suzuki Coupling | 3-bromo-4-(aryl)pyridine, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1,4-dioxane/H₂O | 25 min, 126 °C | High | nih.gov |

| Pyrazolo[3,4-d]pyrimidin-4-one Synthesis | 5-aminopyrazole-4-carboxylate, Benzylamine, Trimethyl orthoformate | None (catalyst-free) | EtOH | 35 min, 160 °C | Good | sunway.edu.myrsc.org |

| Pyrazole-5-carboxamide Synthesis | Nitrilimines, Thiazolidinones | N/A | N/A | N/A | High | nih.gov |

Solvent-Free and Mechanochemical Methodologies

In a push towards more sustainable "green" chemistry, solvent-free and mechanochemical synthesis methods have gained prominence. Mechanochemistry involves instigating reactions by grinding, milling, or shearing solid reagents, often in the absence of a solvent. beilstein-journals.orgcolab.ws This technique can lead to quantitative yields, reduce waste, and sometimes enable reactions that are difficult to perform in solution. researchgate.net The activation energy is supplied through mechanical force, which can break down crystal lattices and bring reactants into close contact. nih.gov Solvent-free synthesis of 2,4,6-triarylpyridines from chalcones and ammonium (B1175870) acetate, for example, has been achieved in excellent yields by heating the mixture without any liquid medium. researchgate.net These methodologies represent a promising and environmentally benign avenue for the preparation of halogenated pyridines.

Development of Catalytic Systems for Sustainable Bromopyridine Production

The functionalization of bromopyridines is heavily reliant on the use of transition-metal catalysts, which enable a wide array of cross-coupling reactions. The development of highly active and selective catalytic systems is crucial for the sustainable production of complex pyridine derivatives. Palladium-based catalysts, such as [Pd(acac)₂] combined with phosphite (B83602) ligands, have been optimized for reactions like the Hiyama coupling of aryl bromides. researchgate.net Similarly, copper-based catalysts, including copper oxide nanoparticles and copper(I) iodide (CuI), have proven effective in aerobic oxidative aminations and the synthesis of complex heterocyclic systems. beilstein-journals.org The goal of modern catalyst development is to increase atom economy, utilize earth-abundant metals, and operate under milder, more environmentally friendly conditions, such as using air as the oxidant. beilstein-journals.org

Organometallic Chemistry in this compound Synthesis

Organometallic reagents are indispensable for the synthesis and functionalization of halogenated heterocycles. Halogen-metal exchange reactions are a primary method for converting the relatively unreactive C-Br bond into a highly nucleophilic C-metal bond, paving the way for subsequent reactions with a wide range of electrophiles.

Halogen-Metal Exchange Reactions (e.g., Lithium-Halogen, Magnesium-Halogen)

Halogen-metal exchange is a fundamental transformation that converts an organic halide into an organometallic species. wikipedia.org This reaction is particularly useful for preparing organolithium and organomagnesium compounds from their corresponding bromides. wikipedia.orgznaturforsch.com

Lithium-Halogen Exchange: This reaction is typically performed at very low temperatures (-78 to -100 °C) using alkyllithium reagents like n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi). harvard.edubyu.edutcnj.edu The cryogenic conditions are necessary to prevent side reactions, such as nucleophilic attack on the electron-deficient pyridine ring. researchgate.net The rate of exchange follows the trend I > Br > Cl and is kinetically controlled. wikipedia.org For a molecule like this compound, the regioselectivity of the exchange would be a critical consideration, with the C4 position being a likely site for initial exchange due to its electronic environment.

Magnesium-Halogen Exchange: The preparation of Grignard reagents via Mg-halogen exchange offers several advantages over lithiation, including milder reaction conditions (often possible at 0 °C to room temperature) and tolerance of a wider range of functional groups. researchgate.netnih.govharvard.edu Reagents such as isopropylmagnesium chloride (i-PrMgCl) are commonly used. researchgate.net The reactivity and efficiency of this exchange can be significantly enhanced by the addition of lithium chloride, forming a "Turbo-Grignard" reagent like i-PrMgCl·LiCl, which can facilitate the exchange on less activated organic bromides. clockss.orgresearchgate.net This method provides a more practical and scalable approach for generating pyridylmagnesium intermediates from polybrominated precursors. researchgate.netnih.gov

The following table provides a comparison of these two important exchange reactions.

| Feature | Lithium-Halogen Exchange | Magnesium-Halogen Exchange |

| Reagent | n-BuLi, t-BuLi | i-PrMgCl, i-PrMgCl·LiCl |

| Temperature | Cryogenic (-78 to -100 °C) tcnj.edu | 0 °C to room temperature researchgate.net |

| Functional Group Tolerance | Limited | Broad harvard.edu |

| Side Reactions | Deprotonation, addition to ring researchgate.net | Generally cleaner |

| Advantages | Very fast reaction rate harvard.edu | Milder conditions, scalability researchgate.net |

Application of Grignard Reagents in Pyridine Functionalization

Grignard reagents (R-Mg-X) are among the most versatile organometallic compounds in organic synthesis. wikipedia.orgsigmaaldrich.com Their application in the functionalization of this compound can be viewed in two main ways:

Formation of a Pyridyl Grignard Reagent : As described above, a bromine-magnesium exchange on this compound generates a pyridylmagnesium halide. This nucleophilic intermediate can then be reacted with various electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to introduce a wide range of substituents onto the pyridine ring. researchgate.net

Coupling with External Grignard Reagents : this compound can serve as an electrophilic substrate in cross-coupling reactions with other Grignard reagents (e.g., methylmagnesium bromide, phenylmagnesium bromide). organic-chemistry.orgrsc.org These reactions typically require a transition metal catalyst, such as cobalt(II) chloride or nickel chloride, to facilitate the substitution of a bromine atom with the organic group from the Grignard reagent, forming a new carbon-carbon bond. wikipedia.orgrsc.org Recently, novel methods involving purple light have been shown to promote the coupling of bromopyridines with Grignard reagents without the need for a transition metal catalyst. organic-chemistry.org

Utilization of Organocopper Reagents in Cross-Coupling Reactions

The functionalization of the this compound core through the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is a critical step in the synthesis of more complex pyridine derivatives. Organocopper reagents play a significant role in these transformations, primarily through mechanisms such as the Ullmann and Goldberg reactions, and as co-catalysts in palladium-catalyzed processes like the Sonogashira coupling. These methods offer pathways to selectively substitute the bromine atoms on the pyridine ring.

The reactivity of the halogen atoms on the this compound ring is influenced by the electron-withdrawing nature of the nitrogen atom. This effect makes the C2, C4, and C6 positions on the pyridine ring more electrophilic and thus more susceptible to nucleophilic substitution. In the case of this compound, the bromine atom at the C4 position is particularly activated towards oxidative addition and subsequent cross-coupling reactions. The C3 and C5 positions are comparatively less reactive.

Ullmann and Goldberg Condensations:

The Ullmann condensation is a classic copper-promoted reaction that involves the coupling of an aryl halide with a nucleophile, such as an alcohol, amine, or thiol. wikipedia.org When applied to this compound, this reaction can be used to introduce amino groups (Goldberg reaction) or alkoxy groups at the activated C4 position. wikipedia.org The mechanism of these reactions generally involves the formation of a copper(I) alkoxide or amide, which then reacts with the aryl halide. wikipedia.org Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of catalytic systems using soluble copper salts with various ligands, allowing for milder reaction conditions. wikipedia.org

While specific studies detailing the Ullmann-type reactions exclusively on this compound are not extensively documented in readily available literature, the principles can be illustrated by analogous systems. For instance, copper-catalyzed amination reactions have been successfully applied to various bromopyridine derivatives. A notable example is the efficient amination of 2,6-dibromopyridine (B144722) using aqueous ammonia (B1221849) with a copper(I) oxide catalyst and N,N'-dimethylethylenediamine (DMEDA) as a ligand. researchgate.netrsc.org This reaction proceeds under relatively mild conditions to afford the corresponding diaminopyridine in good yield. researchgate.netrsc.org This demonstrates the utility of copper catalysis for C-N bond formation on polyhalogenated pyridines.

Sonogashira Coupling:

The Sonogashira reaction is a powerful method for forming C-C bonds between aryl or vinyl halides and terminal alkynes. wikipedia.org This reaction is typically catalyzed by a palladium complex, but critically requires a copper(I) co-catalyst, often copper(I) iodide (CuI). wikipedia.org The role of the copper is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This organocopper species then undergoes transmetalation with the palladium(II) complex that has already undergone oxidative addition with the aryl halide. Reductive elimination from the resulting palladium complex yields the final coupled product and regenerates the palladium(0) catalyst. wikipedia.org

In the context of this compound, a regioselective Sonogashira coupling would be expected to occur preferentially at the C4 position. This would lead to the synthesis of 4-alkynyl-3,5-dibromopyridine derivatives, which are valuable intermediates for further synthetic transformations. The reaction would be carried out in the presence of a palladium catalyst, a copper(I) salt, and a base.

The following table presents data from a copper-catalyzed amination of a related polybrominated pyridine, illustrating the conditions and outcomes of such a cross-coupling reaction.

| Substrate | Nucleophile | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2,6-Dibromopyridine | Aqueous Ammonia (40 equiv.) | Cu₂O (5 mol%), DMEDA (10 mol%), K₂CO₃ (20 mol%) | Ethylene Glycol | 80 | 68 | researchgate.net |

Reaction Mechanisms and Kinetic Studies Involving 3,4,5 Tribromopyridine

Fundamental Principles of Pyridine (B92270) Reactivity Relevant to Bromopyridines

The pyridine ring is an electron-deficient (π-deficient) aromatic system due to the presence of the electronegative nitrogen atom. This inherent electronic character, further modified by halogen substituents, dictates its behavior in nucleophilic, electrophilic, and radical reactions.

Nucleophilic Aromatic Substitution (NAS) Mechanisms in Halopyridines

Halopyridines are particularly susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is generally difficult for electron-rich carbocyclic aromatic rings like benzene. wikipedia.orgmasterorganicchemistry.com The SNAr mechanism is crucial for the functionalization of bromopyridines.

The reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.comnih.gov

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a halogen (a good leaving group), leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The aromaticity of the pyridine ring is temporarily disrupted in this step.

Elimination of Leaving Group: The aromaticity is restored by the expulsion of the halide ion.

The reactivity of halopyridines towards NAS is significantly enhanced by the ring nitrogen, which acts as a powerful electron-withdrawing group, stabilizing the negative charge of the Meisenheimer intermediate. wikipedia.org This stabilization is most effective when the attack occurs at the C2 (ortho) and C4 (para) positions relative to the nitrogen, as the negative charge can be delocalized onto the electronegative nitrogen atom. wikipedia.org Substitution at the C3 (meta) position is significantly slower because the negative charge in the intermediate cannot be delocalized onto the nitrogen. nih.govrsc.org In 3,4,5-tribromopyridine, the bromine atoms at C3 and C5 are less reactive towards NAS than the bromine at C4.

Electrophilic Substitution Patterns on the Pyridine Nucleus

In contrast to its reactivity with nucleophiles, the pyridine ring is highly deactivated towards electrophilic aromatic substitution (EAS). youtube.com The electronegative nitrogen atom reduces the electron density of the ring, making it less attractive to electrophiles. youtube.com Furthermore, under the acidic conditions often required for EAS, the nitrogen atom is protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring to a level comparable to that of nitrobenzene. youtube.com

When electrophilic substitution does occur, it requires harsh reaction conditions and proceeds preferentially at the C3 and C5 positions. youtube.com Attack at C2, C4, or C6 leads to an unstable resonance intermediate where a positive charge is placed directly on the already electron-deficient nitrogen atom. youtube.com In the case of this compound, the positions most susceptible to electrophilic attack are already occupied by bromine atoms, rendering further EAS reactions on the unmodified ring highly improbable.

Radical Reactions and the Formation of Pyridinyl Radicals

Pyridinyl radicals are key intermediates in certain functionalization reactions. These radicals can be generated from halopyridines through single-electron transfer (SET) from a reducing photoredox catalyst or other reducing agents. nih.gov The resulting radical anion rapidly dissociates to form a pyridyl radical and a halide ion.

Another classical pathway for functionalizing pyridines via radical intermediates is the Minisci reaction. This reaction typically involves the addition of an alkyl radical to a protonated pyridine ring, followed by oxidative rearomatization. nih.gov However, for a substrate like this compound, the formation of a pyridinyl radical via the reduction of a C-Br bond is a more pertinent pathway for subsequent transformations, such as intramolecular cyclizations or radical-radical cross-coupling events. researchgate.netrsc.org

Mechanistic Investigations of this compound Transformations

The three bromine atoms on the this compound scaffold serve as versatile handles for introducing new functionalities, primarily through transition metal-catalyzed cross-coupling reactions. The C-H bonds at the C2 and C6 positions also represent sites for potential functionalization.

Reaction Mechanisms of Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination, involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-Br) bond of the halopyridine, forming a Pd(II) intermediate. wikipedia.orgjk-sci.com

Transmetalation (Suzuki-Miyaura) or Amine Coordination/Deprotonation (Buchwald-Hartwig):

In the Suzuki-Miyaura reaction, an organoboron compound (e.g., a boronic acid) transfers its organic group to the palladium center in a step typically mediated by a base.

In the Buchwald-Hartwig amination, an amine coordinates to the palladium center, followed by deprotonation with a base to form a palladium-amido complex. wikipedia.orgalfa-chemistry.com

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. wikipedia.orgjk-sci.com

Mechanistic studies on the closely related compound 3,4,5-tribromo-2,6-dimethylpyridine in Suzuki-Miyaura reactions provide significant insight into the reactivity of the this compound core. beilstein-journals.orgnih.govnih.gov These studies revealed a distinct order of substitution for the three bromine atoms.

Key Findings from Suzuki-Miyaura Coupling of 3,4,5-tribromo-2,6-dimethylpyridine: beilstein-journals.orgnih.gov

Regioselectivity: The first cross-coupling reaction occurs selectively at the C4 position.

Second Substitution: The second coupling takes place at either the C3 or C5 position.

Chelation Effect: When using ortho-methoxyphenylboronic acid, a preference for substitution at the C3 position over the C5 position was observed. This suggests a directing effect where the methoxy (B1213986) group's oxygen atom chelates to the palladium catalyst in the transition state, favoring the reaction at the adjacent C3 site. nih.gov This effect was not observed with ortho-chlorophenylboronic acid, highlighting the subtle electronic and steric factors that guide the reaction mechanism. nih.gov

These findings allow for the prediction of reactivity patterns for this compound itself, where the C4-Br bond is expected to be the most reactive towards oxidative addition, followed by the C3/C5-Br bonds.

| Reaction Step | Position of Bromine Substitution | Controlling Factors |

|---|---|---|

| First Coupling | C4 | Electronic effects (para to nitrogen) |

| Second Coupling | C3 or C5 | General reactivity of remaining sites |

| Third Coupling | Remaining C3 or C5 | Completion of reaction |

Elucidation of C-H Activation and Functionalization Mechanisms

C-H activation has become a powerful strategy for molecular functionalization, as it allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, avoiding the need for pre-functionalized substrates. greyhoundchrom.com For pyridine and its derivatives, C-H activation is most commonly achieved at the C2 position due to the directing effect of the nitrogen atom, which coordinates to the transition metal catalyst. nih.govrsc.org

In this compound, the only available sites for C-H activation are the C2 and C6 positions. Mechanistic pathways for the functionalization of these sites typically involve:

Coordination: The pyridine nitrogen coordinates to a transition metal center (e.g., Pd, Rh, Ir). nih.govchemrxiv.org

C-H Cleavage: The metal center mediates the cleavage of the ortho C-H bond. This can occur through several pathways, including concerted metalation-deprotonation (CMD), oxidative addition, or σ-bond metathesis.

Functionalization: The resulting metallacyclic intermediate can then react with a coupling partner to form the functionalized product.

While specific mechanistic studies on the C-H activation of this compound are not extensively documented, the established principles of pyridine-directed C-H activation strongly suggest that any such transformation would occur selectively at the C2 and C6 positions. nih.gov The challenge in these reactions often lies in achieving high efficiency and selectivity in the presence of the three C-Br bonds, which are themselves reactive sites for oxidative addition.

Kinetic Analysis of Reactions Involving this compound

Kinetic analysis is the study of reaction rates and the factors that influence them. It provides crucial insights into the reaction mechanism.

Determination of Reaction Rates and Orders

For a hypothetical reaction involving this compound (A) and another reactant (B):

Rate = k[A]x[B]y

Where:

k is the rate constant

[A] and [B] are the molar concentrations of the reactants

x and y are the reaction orders with respect to A and B, respectively.

Experimental methods such as spectroscopy (UV-Vis, NMR) or chromatography (GC, HPLC) are commonly used to monitor the change in concentration of reactants or products over time to determine the reaction rate. By systematically varying the initial concentrations of the reactants and observing the effect on the initial rate, the reaction orders (x and y) can be determined.

No experimental data on the determination of reaction rates and orders for any specific reaction involving this compound has been found in the provided search results.

Identification and Characterization of Rate-Limiting Steps

Identifying the rate-limiting step involves proposing a reaction mechanism and then comparing the experimentally determined rate law with the rate law predicted by each step of the proposed mechanism. If a proposed mechanism has a slow step that matches the experimental rate law, it is considered a plausible mechanism.

As there are no kinetic studies available for reactions involving this compound in the search results, the identification and characterization of rate-limiting steps for any of its reactions cannot be provided.

Advanced Functionalization Strategies for 3,4,5 Tribromopyridine Derivatives

Regioselective Derivatization of Bromine Atoms on the Pyridine (B92270) Core

The key to selectively functionalizing the 3,4,5-tribromopyridine core lies in exploiting the subtle differences in reactivity between the bromine atoms at the C3, C4, and C5 positions. Halogen-metal exchange is a foundational technique that allows for the generation of a nucleophilic center on the pyridine ring, which can then be reacted with various electrophiles.

Selective halogen exchange is a powerful strategy to replace one type of halogen with another, thereby tuning the reactivity of the pyridine core for subsequent reactions, such as cross-coupling. This is typically achieved through a two-step process involving a halogen-metal exchange followed by quenching with a halogenating agent. znaturforsch.com

The mechanism hinges on the reaction of the brominated pyridine with an organometallic reagent, most commonly an organolithium or a magnesium-based reagent like isopropylmagnesium chloride (iPrMgCl). wikipedia.org This process converts the more reactive C-Br bond into a C-metal bond. The reactivity for this exchange generally follows the trend I > Br > Cl. wikipedia.org For this compound, the bromine at the C4 position is often the most susceptible to exchange due to its unique electronic environment, which is less influenced by the electron-withdrawing nitrogen atom compared to the C3/C5 positions.

Once the organometallic intermediate is formed (e.g., 3,5-dibromo-4-magnesiopyridine), it can be treated with an electrophilic halogen source to install a different halogen. For instance, quenching with iodine (I₂) would yield 3,5-dibromo-4-iodopyridine, a valuable substrate where the C-I bond can be selectively targeted in palladium-catalyzed cross-coupling reactions over the remaining C-Br bonds.

Table 1: Representative Halogen-Metal Exchange and Quench

| Step | Reagent | Intermediate/Product | Purpose |

|---|---|---|---|

| 1. Halogen-Metal Exchange | iPrMgCl·LiCl or n-BuLi | 3,5-Dibromo-4-pyridylmagnesium chloride | Generates a nucleophilic center at C4. |

The same halogen-metal exchange principle allows for the controlled introduction of a wide array of non-halogen functional groups. By forming a regioselective organometallic intermediate, typically at the C4 position, a host of electrophiles can be employed to forge new carbon-carbon or carbon-heteroatom bonds. znaturforsch.comznaturforsch.com This strategy provides a pathway to complex pyridine derivatives from the simple tribrominated starting material.

The process begins with the selective metalation of one bromine atom. The resulting Grignard or organolithium species is a potent nucleophile that can react with various electrophiles. nih.govnih.gov For example, reaction with an aldehyde or ketone will introduce a secondary or tertiary alcohol, respectively. Trapping the intermediate with carbon dioxide (CO₂) leads to the formation of a carboxylic acid, while reaction with N,N-dimethylformamide (DMF) followed by an aqueous workup yields an aldehyde. znaturforsch.com This versatility allows for the precise installation of functional groups that can serve as handles for further synthetic transformations.

Table 2: Introduction of Functional Groups via Halogen-Metal Exchange

| Electrophile | Reagent Example | Resulting Functional Group at C4 |

|---|---|---|

| Aldehyde | Benzaldehyde | Hydroxyphenylmethyl (secondary alcohol) |

| Carbon Dioxide | CO₂ (dry ice) | Carboxylic Acid (-COOH) |

| Amide | N,N-Dimethylformamide (DMF) | Formyl (-CHO) |

| Alkyl Halide | Benzyl Bromide | Benzyl (-CH₂Ph) |

Cross-Coupling Reactions of Brominated Pyridines

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of aryl halides, including brominated pyridines. fiveable.me These methods allow for the formation of C-C and C-N bonds with high efficiency and selectivity, enabling the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide. researchgate.net It is widely used for creating carbon-carbon bonds, particularly for synthesizing biaryl and heterobiaryl structures. Research on 3,4,5-tribromo-2,6-dimethylpyridine, a closely related derivative, has shown that the bromine atoms can be substituted sequentially in a regioselective manner.

Studies indicate that the first Suzuki-Miyaura coupling occurs preferentially at the C4 position. With a controlled amount of boronic acid (e.g., 1 equivalent), the 4-aryl-3,5-dibromopyridine derivative can be isolated as the major product. The addition of a second equivalent of boronic acid leads to the disubstituted product, with the second coupling occurring at either the C3 or C5 position. Finally, using an excess of the boronic acid drives the reaction to completion, yielding the fully arylated 3,4,5-triarylpyridine. This stepwise reactivity allows for the synthesis of unsymmetrically substituted pyridines by using different boronic acids at each stage.

Table 3: Regioselective Suzuki-Miyaura Coupling of a this compound Derivative

| Substrate | Boronic Acid (Equivalents) | Catalyst/Base | Product |

|---|---|---|---|

| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid (1 eq.) | Pd(PPh₃)₄ / Na₂CO₃ | 4-(2-Methoxyphenyl)-3,5-dibromo-2,6-dimethylpyridine |

| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid (2 eq.) | Pd(PPh₃)₄ / Na₂CO₃ | 3,4-Bis(2-methoxyphenyl)-5-bromo-2,6-dimethylpyridine |

The Stille coupling is another powerful palladium-catalyzed reaction that forms C-C bonds by coupling an organic halide with an organostannane (organotin) reagent. wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide variety of functional groups, and the organostannane reagents are stable to air and moisture. wikipedia.org

The catalytic cycle of the Stille reaction involves three main steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation where the organic group from the organostannane is transferred to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org This methodology is well-suited for the functionalization of this compound. Similar to the Suzuki coupling, regioselectivity can be achieved by controlling the reaction conditions and stoichiometry, with the C4-Br bond expected to be the most reactive site for initial coupling.

Table 4: Representative Stille Coupling Reaction

| Component | Example | Role |

|---|---|---|

| Substrate | This compound | Electrophilic partner |

| Coupling Partner | Tributyl(vinyl)stannane | Nucleophilic partner (organostannane) |

| Catalyst | Pd(PPh₃)₄ | Palladium(0) source |

| Solvent | Toluene or DMF | Reaction medium |

| Product | 4-Vinyl-3,5-dibromopyridine | Coupled product |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, typically between an aryl halide and an amine. wikipedia.org This reaction has become a dominant method for constructing aryl amines due to its broad substrate scope and high functional group tolerance, replacing harsher classical methods. wikipedia.orglibretexts.org

The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (often a bulky, electron-rich one like X-Phos or BINAP), and a strong base, such as sodium tert-butoxide (NaOt-Bu). beilstein-journals.org The catalytic cycle enables the coupling of aryl bromides with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles. For this compound, this reaction provides a direct route to aminopyridine derivatives. Regioselective amination can be achieved at the C4 position under carefully controlled conditions, allowing for the synthesis of 4-amino-3,5-dibromopyridines, which are valuable building blocks for pharmaceuticals and agrochemicals.

Table 5: Representative Buchwald-Hartwig Amination Reaction

| Component | Example | Role |

|---|---|---|

| Substrate | This compound | Electrophilic partner |

| Coupling Partner | Morpholine | Amine nucleophile |

| Catalyst | Pd₂(dba)₃ | Palladium(0) precursor |

| Ligand | X-Phos | Stabilizes and activates the catalyst |

| Base | Sodium tert-butoxide (NaOt-Bu) | Amine deprotonation and halide abstraction |

| Product | 4-(Morpholin-4-yl)-3,5-dibromopyridine | C-N coupled product |

C-H Functionalization of the Pyridine Ring

Direct C-H functionalization is a powerful tool in modern organic synthesis, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. greyhoundchrom.comnih.govrsc.org However, the C-H functionalization of pyridine derivatives is challenging due to the inherent low reactivity of its C-H bonds and the coordinating ability of the nitrogen atom, which can interfere with metal catalysts. nih.govorganic-chemistry.orgnih.gov

In the case of this compound, the remaining C-H bonds are located at the C2 and C6 positions. These positions are ortho to the ring nitrogen, which can sometimes be activated through directing group strategies. Transition-metal-catalyzed C-H activation, often employing palladium, rhodium, or iridium, is a primary methodology for such transformations. greyhoundchrom.comrsc.orgyoutube.commdpi.com For instance, palladium-catalyzed direct arylation has been successfully applied to various heterocyclic systems. nih.gov A general mechanism for palladium-catalyzed C-H activation often involves a concerted metalation-deprotonation (CMD) pathway, leading to a palladacycle intermediate that can then react with a coupling partner.

Despite these general principles, the direct C-H functionalization of a substrate as electron-poor and sterically hindered as this compound is not widely documented. The reactivity of the C-Br bonds often takes precedence, making selective C-H activation a significant synthetic hurdle. Future research may focus on developing highly specialized catalyst systems capable of differentiating between the C-H and C-Br bonds to achieve selective functionalization at the C2 and C6 positions.

Heterocycle Formation Utilizing this compound Scaffolds

The this compound core can serve as a foundational scaffold for building more complex, fused heterocyclic systems. The bromine atoms can be selectively substituted or used as leaving groups in cyclization reactions to construct new rings.

The synthesis of pyrimidine (B1678525) rings typically involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or related species. organic-chemistry.orgyoutube.com Fusing a pyrimidine ring onto a pyridine core to form a pyrido[x,y-d]pyrimidine is a common strategy to create novel bioactive molecules. jocpr.comdntb.gov.ua

For a this compound scaffold, a plausible strategy would involve the sequential substitution of the bromine atoms to introduce the necessary functionalities for pyrimidine ring formation. For example, amination at the C4 position followed by introduction of a nitrogen-containing side chain at C3 or C5 could create a precursor suitable for intramolecular cyclization. General methods for pyrimidine synthesis often utilize multicomponent reactions or the cyclocondensation of bifunctional reagents. organic-chemistry.orgnih.govresearchgate.netresearchgate.net While specific examples starting from this compound are scarce, the principles of pyrimidine synthesis suggest that with appropriate functional group manipulation, this scaffold could be elaborated into various pyridopyrimidine derivatives.

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles known for their diverse biological activities. nih.govias.ac.insemanticscholar.orgnih.gov The most prevalent synthetic route to this scaffold involves the reaction of a 3-amino- or 5-aminopyrazole with a β-dicarbonyl compound or a suitable three-carbon electrophile. semanticscholar.orgresearchgate.netarkat-usa.org This reaction proceeds via an initial condensation followed by an intramolecular cyclization, with the regioselectivity determined by which nitrogen atom of the pyrazole (B372694) ring participates in the cyclization.

To utilize this compound as a starting material for this synthesis, a multi-step transformation would be necessary. One hypothetical route could involve the conversion of the tribromopyridine into a substituted hydrazine (B178648), which could then be used to construct the pyrazole ring. Subsequently, the remaining pyridine portion would need to be functionalized to enable the final pyrimidine ring closure. Given the complexity of this approach, direct synthesis from aminopyrazole precursors remains the overwhelmingly favored method in the literature.

The 1,2,4-triazolo[1,5-a]pyridine ring system is another important heterocyclic scaffold in medicinal chemistry. nih.gov The synthesis of these compounds generally begins with a 2-substituted pyridine precursor, such as a 2-aminopyridine (B139424) or a 2-hydrazinopyridine. organic-chemistry.orgresearchgate.netorganic-chemistry.orgnih.gov

For example, 2-aminopyridines can react with various reagents to introduce the remaining N-N-C fragment of the triazole ring, followed by oxidative cyclization. organic-chemistry.orgnih.gov Alternatively, 2-hydrazinopyridines can be condensed with one-carbon electrophiles to form the fused triazole ring. organic-chemistry.orggoogle.com

Applying this to a this compound starting material would first require the selective introduction of an amino or hydrazino group at the C2 position. Nucleophilic aromatic substitution (SNAr) of a halogen at the 2-position of a pyridine ring can be challenging but is feasible under certain conditions. Once the 2-amino-3,4,5-tribromopyridine or its hydrazino equivalent is formed, established cyclization methods could be applied to construct the fused 1,2,4-triazole (B32235) ring, yielding a heavily brominated 1,2,4-triazolo[1,5-a]pyridine derivative.

1,3,4-Oxadiazoles are five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms, frequently found in pharmacologically active compounds. nih.gov A primary method for their synthesis is the dehydrative cyclization of N,N'-diacylhydrazines or the reaction of a carboxylic acid hydrazide with a carboxylic acid derivative (such as an acid chloride or orthoester), followed by cyclization. nih.govnih.gov

To synthesize a derivative where a this compound moiety is attached to a 1,3,4-oxadiazole (B1194373) ring, one would first need to prepare the corresponding this compound-carboxylic acid hydrazide. A potential synthetic sequence is outlined in the table below. This multi-step process involves introducing a carboxyl group equivalent onto the pyridine ring, followed by conversion to the acid hydrazide. osti.govprepchem.comresearchgate.net Once obtained, this key intermediate can be reacted with various electrophiles to generate a diverse library of 1,3,4-oxadiazole derivatives bearing the tribromopyridine scaffold. nih.gov

Table 1: Hypothetical Synthetic Route to Pyridine-Substituted Oxadiazoles

| Step | Transformation | Reagents & Conditions | Intermediate/Product |

| 1 | Cyanation | Nucleophilic substitution of a bromide (e.g., at C2 or C4) with a cyanide source (e.g., CuCN). | This compound-X-carbonitrile |

| 2 | Hydrolysis | Acid or base-catalyzed hydrolysis of the nitrile group. | This compound-X-carboxylic acid |

| 3 | Esterification | Fischer esterification (e.g., ROH, H+ catalyst). | Alkyl this compound-X-carboxylate |

| 4 | Hydrazinolysis | Reaction of the ester with hydrazine hydrate (B1144303) (N2H4·H2O). prepchem.com | This compound-X-carboxylic acid hydrazide |

| 5 | Oxadiazole Formation | Cyclocondensation with an acid chloride (RCOCl) or orthoester (RC(OR')3). | 2-Substituted-5-(3,4,5-tribromopyridin-X-yl)-1,3,4-oxadiazole |

Computational Chemistry Studies on 3,4,5 Tribromopyridine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, which apply the principles of quantum mechanics to chemical systems, are fundamental to computational studies of molecules like 3,4,5-tribromopyridine. These calculations can determine the electronic structure and energy of a molecule, providing a basis for understanding its stability and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For molecules such as this compound and its derivatives, DFT calculations are employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies.

DFT studies can precisely predict key structural parameters. While specific DFT data for this compound is not extensively published, calculations on related bromo-azaheterocycles demonstrate the power of this approach. acs.org These studies typically involve optimizing the molecule's geometry to find the lowest energy conformation. The resulting data includes bond lengths (e.g., C-C, C-N, C-Br) and bond angles, which are crucial for understanding the steric and electronic environment of the pyridine (B92270) ring.

Furthermore, DFT is used to calculate the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps. These maps highlight electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For a tribromopyridine, the electronegative nitrogen atom and bromine atoms create a complex electronic landscape that governs how the molecule interacts with other reagents.

Table 1: Illustrative DFT-Calculated Parameters for a Halogenated Pyridine This table illustrates the type of data obtained from DFT calculations. The values are hypothetical and for demonstration purposes.

| Parameter | Description | Illustrative Value |

| Total Energy | The total electronic energy of the optimized molecule. | -2500 Hartrees |

| Dipole Moment | A measure of the molecule's overall polarity. | 1.5 Debye |

| C2-C3 Bond Length | The distance between carbon atoms at positions 2 and 3. | 1.39 Å |

| C3-Br Bond Length | The distance between the carbon at position 3 and its bromine substituent. | 1.88 Å |

| C2-N-C6 Angle | The bond angle within the pyridine ring involving the nitrogen atom. | 117.5° |

| Mulliken Charge on N | The partial charge calculated for the nitrogen atom. | -0.45 e |

| Mulliken Charge on C4 | The partial charge calculated for the carbon atom at position 4. | +0.15 e |

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

For this compound, FMO analysis can predict its behavior in various reactions. The energy of the HOMO is related to the ionization potential and indicates nucleophilic character, whereas the LUMO energy relates to the electron affinity and indicates electrophilic character. The HOMO-LUMO energy gap is a critical parameter; a small gap generally implies higher chemical reactivity and lower kinetic stability.

The spatial distribution of the HOMO and LUMO is also key. In reactions with electrophiles, the site of attack will likely be the atom(s) with the largest coefficient in the HOMO. Conversely, in reactions with nucleophiles, the reaction is expected to occur at the atom(s) with the largest coefficient in the LUMO. For substituted pyridines, this analysis is crucial for predicting the regioselectivity of substitution reactions. rsc.org

Table 2: Illustrative Frontier Molecular Orbital Data This table shows representative data from an FMO analysis. The values are hypothetical.

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -7.2 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.5 |

| Energy Gap (ΔE) | The difference between LUMO and HOMO energies (ELUMO - EHOMO). | 5.7 |

A relatively high energy gap, as shown in this illustrative table, would suggest that this compound is a moderately stable molecule. The distribution of these orbitals would pinpoint the most reactive sites on the pyridine ring.

Computational Modeling for Mechanistic Insights

Computational modeling is a powerful tool for elucidating the step-by-step mechanism of chemical reactions. researchgate.nethpc.co.jp By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.

For reactions involving this compound, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, computational modeling can provide invaluable mechanistic details. For instance, in a Suzuki-Miyaura coupling, modeling can help understand:

The oxidative addition of the C-Br bond to the palladium catalyst.

The relative activation barriers for the cleavage of C-Br bonds at positions 3, 4, and 5, thus explaining the reaction's regioselectivity.

The structure of the transition states for each elementary step.

The role of ligands on the palladium catalyst in facilitating the reaction.

These computational investigations allow researchers to rationalize experimental observations and to design improved catalytic systems or reaction conditions. numberanalytics.com

Prediction of Chemical Reactivity and Regioselectivity

A primary goal of computational studies on molecules like this compound is the prediction of their chemical reactivity and regioselectivity. rsc.orgnih.govchemrxiv.org This involves integrating the insights gained from DFT, FMO analysis, and mechanistic modeling.

Regioselectivity—the preference for reaction at one position over another—is a critical issue for poly-substituted molecules. In this compound, a key question for synthetic chemists is which of the three bromine atoms will react preferentially in a given transformation. Computational models can predict this by calculating various reactivity descriptors. rsc.orgnih.gov

Common descriptors used to predict regioselectivity include:

Calculated Atomic Charges: Positions with a higher positive charge are more susceptible to nucleophilic attack.

Fukui Functions: These functions indicate the change in electron density at a specific point when the total number of electrons in the molecule changes, highlighting the most electrophilic and nucleophilic sites.

LUMO Coefficients: For nucleophilic attack, the atom with the largest coefficient in the LUMO is often the most reactive site.

Activation Energy Barriers: Calculating the activation energies for substitution at each of the C3, C4, and C5 positions provides a direct, quantitative prediction of the most favorable reaction site.

Computational studies on the related isomer, 2,3,5-tribromopyridine, have shown that DFT can be used to predict regioselectivity in cross-coupling reactions by analyzing charge distribution and frontier orbitals. rsc.org A similar approach for this compound would allow for a rational prediction of its synthetic utility.

Applications of 3,4,5 Tribromopyridine in Advanced Chemical Synthesis

Role as a Key Intermediate and Building Block in Complex Organic Synthesis

3,4,5-Tribromopyridine is a versatile brominated heterocyclic compound that serves as a fundamental building block and key intermediate in the field of organic synthesis. cymitquimica.com Its unique structure, characterized by three bromine substituents on the pyridine (B92270) ring, provides significant reactivity for a variety of chemical transformations. cymitquimica.com This reactivity makes it an invaluable tool for chemists and researchers aiming to construct complex molecular architectures. cymitquimica.com

The primary utility of this compound stems from its role as a precursor in the synthesis of more complex, functionalized pyridine derivatives. The bromine atoms can be selectively replaced or can facilitate cross-coupling reactions, which are essential for forming new carbon-carbon bonds. cymitquimica.com For instance, it is used as an intermediate in the production of specialty chemicals and pharmaceuticals. cymitquimica.com A specific application is its use in the synthesis of 3,5-dibromo-4-iodopyridine; in this process, 3,5-dibromo-4-aminopyridine undergoes a diazotization reaction to form the this compound intermediate, which is then converted to the final iodo-substituted product through a halogen exchange. beilstein-journals.org

The strategic placement of three bromine atoms allows for controlled, stepwise functionalization. Research on the related compound, 3,4,5-tribromo-2,6-dimethylpyridine, in Suzuki-Miyaura cross-coupling reactions demonstrates that the bromine atoms can be substituted sequentially. sigmaaldrich.com By controlling the amount of the coupling partner, such as an arylboronic acid, it is possible to produce a mixture of mono-, di-, and trisubstituted pyridine derivatives, which can then be separated to yield specific, highly substituted products. sigmaaldrich.com This regioselective substitution highlights the compound's role in creating diverse and complex molecular scaffolds.

| Starting Material | Reaction Type | Key Reagents | Intermediate | Final Product | Reference |

|---|---|---|---|---|---|

| 3,5-Dibromo-4-aminopyridine | Diazotization | Hydrobromic acid, Sodium nitrite (B80452) | This compound | 3,5-Dibromo-4-iodopyridine (via subsequent halogen exchange) | beilstein-journals.org |

| 3,4,5-Tribromo-2,6-dimethylpyridine | Suzuki-Miyaura Cross-Coupling | ortho-methoxyphenylboronic acid, Pd catalyst | Mono- and di-substituted intermediates | Differently substituted atropisomeric 2,6-lutidine derivatives | sigmaaldrich.com |

Catalytic Applications of this compound and its Derivatives

Ligand Design in Transition Metal Catalysis

While this compound is most commonly used as a substrate in catalyzed reactions, its derivatives have found applications in the design of ligands for transition metal complexes. Transition metal pyridine complexes are numerous, with the pyridine unit acting as a ligand that coordinates to a metal center. wikipedia.org The electronic properties and steric profile of the pyridine can be tuned by its substituents, which in turn influences the properties of the resulting metal complex. jscimedcentral.com

Derivatives of tribromopyridine can be used to synthesize more complex ligands. For example, pyridyltellurium derivatives, which can serve as ligands for metal complexes, have been synthesized from tribromopyridine. researchgate.net Although less common than other substituted pyridines, the ability to functionalize the tribromo-scaffold allows for the creation of tailored ligands for specific catalytic applications.

Utilization as a Catalyst in Various Organic Transformations

The direct use of this compound itself as a catalyst is not widely documented in the researched literature. While the parent compound, pyridine, can act as a nucleophilic catalyst in reactions such as acylations, the heavily brominated this compound is typically employed as a reactant or building block rather than a catalyst. chempanda.com Its value lies in being a substrate that can be transformed through catalyzed processes, such as palladium-catalyzed cross-coupling reactions, to build more elaborate molecules.

Development of Biologically Active Molecules

Scaffolds in Medicinal Chemistry and Drug Discovery

The pyridine ring is a privileged structure in medicinal chemistry, appearing in a vast number of pharmacologically active compounds. frontiersin.org this compound serves as a valuable starting scaffold for the synthesis of these biologically active molecules. cymitquimica.com Its utility as a building block allows for the development of diverse molecular libraries for drug discovery programs. cymitquimica.com

By using this compound as a foundational structure, medicinal chemists can introduce various functional groups at the 3, 4, and 5 positions to explore structure-activity relationships (SAR). This approach is crucial in optimizing a compound's interaction with biological targets like enzymes or receptors. The development of potent and selective inhibitors often relies on the precise three-dimensional arrangement of substituents on a central scaffold. For instance, research into phosphodiesterase 5 (PDE5) inhibitors has led to the design of novel 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives, demonstrating the importance of the 3,4,5-substitution pattern on a heterocyclic ring for achieving high potency and selectivity. nih.gov Similarly, 3H-imidazo[4,5-b]pyridine derivatives have been designed and synthesized as novel inhibitors for mixed-lineage protein kinase 3 (MLK3), which is implicated in several human diseases. nih.gov These examples underscore the strategic value of the substituted pyridine core, for which this compound is a key synthetic precursor.

| Scaffold/Derivative Class | Biological Target/Application | Significance | Reference |

|---|---|---|---|

| 5-(3,4,5-Trimethoxybenzoyl)-4-aminopyrimidine Derivatives | Phosphodiesterase 5 (PDE5) Inhibitors | Demonstrates the utility of the 3,4,5-substitution pattern for potent and selective enzyme inhibition. | nih.gov |

| 3H-imidazo[4,5-b]pyridine Derivatives | Mixed-lineage protein kinase 3 (MLK3) Inhibitors | Shows the application of the fused pyridine ring system in developing kinase inhibitors for cancer and neurodegenerative diseases. | nih.gov |

| Pyridinones | Various (Antitumor, Antimicrobial, Anti-inflammatory) | Serves as a versatile and biologically enriched scaffold in medicinal chemistry. | frontiersin.org |

Precursors in the Agrochemical Industry

In addition to its role in pharmaceuticals, this compound is a precursor in the agrochemical industry. cymitquimica.com Pyridine and its derivatives are foundational to the manufacture of many pesticides and herbicides. chempanda.com The tribrominated structure of this compound allows for its incorporation into more complex molecules designed to protect crops. cymitquimica.com Its ability to serve as a building block for active ingredients is crucial for developing effective agents for crop protection. cymitquimica.com

Advanced Analytical Techniques for 3,4,5 Tribromopyridine Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 3,4,5-tribromopyridine, providing fundamental insights into its molecular structure and behavior during chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives.

¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the identity and purity of this compound. In one instance, ¹H NMR data for this compound showed a characteristic singlet at δ 8.30 ppm in methanol-d4, corresponding to the two equivalent protons on the pyridine (B92270) ring. google.com These techniques are also pivotal in monitoring reactions, such as the synthesis of its derivatives, by observing the disappearance of reactant signals and the appearance of product signals. tandfonline.comresearchgate.net

⁷⁷Se and ¹²⁵Te NMR: In studies involving the synthesis of organochalcogen derivatives of pyridines, ⁷⁷Se and ¹²⁵Te NMR spectroscopy have been utilized. tandfonline.comresearchgate.net While direct studies on this compound using these specific nuclei are not extensively documented, the methodology is applicable for characterizing its potential selenium and tellurium-containing reaction products. tandfonline.comresearchgate.net

| Technique | Application | Key Findings |

| ¹H NMR | Structural Elucidation | Singlet at δ 8.30 ppm for ring protons. google.com |

| ¹³C NMR | Structural Confirmation | Characterization of carbon skeleton. tandfonline.comresearchgate.net |

| ⁷⁷Se NMR | Derivative Analysis | Characterization of selenium-containing products. tandfonline.comresearchgate.net |

| ¹²⁵Te NMR | Derivative Analysis | Characterization of tellurium-containing products. researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for identifying reaction products and monitoring the progress of reactions involving this compound. It provides crucial information about the molecular weight of the compound and its fragments. Techniques such as Liquid Chromatography-Mass Spectrometry (LC/MS) are routinely used to track the formation of intermediates and final products in complex reaction mixtures. google.com While specific applications of advanced techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) or Ion Mobility-Mass Spectrometry (IMS-MS) for this compound are not detailed in the available literature, these methods offer potential for high-throughput screening and detailed structural analysis of its reaction products.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed for the functional group analysis of this compound and its reaction products. For instance, in the study of cobalt complexes with this compound as an ancillary ligand, variable temperature infrared spectroscopy was used to investigate valence tautomerism. unimelb.edu.au IR spectroscopy can also be used to confirm the presence of the pyridine ring and the carbon-bromine bonds, as well as to identify functional groups introduced during subsequent reactions. researchgate.net

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic methods are essential for separating components of a reaction mixture, thereby allowing for effective reaction monitoring and assessment of product purity.

Thin Layer Chromatography (TLC): Thin Layer Chromatography (TLC) is a simple and rapid technique frequently used to monitor the progress of reactions involving this compound. google.com By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, chemists can visualize the consumption of starting materials and the formation of products. google.com This allows for a quick determination of the reaction's status and helps in optimizing reaction conditions.

Real-Time Reaction Monitoring Methodologies

The ability to monitor chemical reactions in real-time provides invaluable data on reaction kinetics, mechanisms, and the formation of transient intermediates.

While specific applications of in-line dielectric spectroscopy for this compound are not prominently reported, other real-time monitoring techniques are of significant relevance. Benchtop NMR spectroscopy, for example, has emerged as a powerful tool for online reaction monitoring, offering non-destructive and quantitative insights into reaction progress. magritek.com This approach allows for on-the-fly adjustments to reaction conditions, leading to improved yields and selectivity. magritek.com Similarly, low-temperature plasma (LTP) mass spectrometry enables real-time, in-situ monitoring of reactions without the need for sample pretreatment. rsc.org These advanced methodologies hold great promise for future research into the synthesis and reactivity of this compound.

Q & A

Q. What are the optimal synthetic routes for preparing 3,4,5-Tribromopyridine with high purity?

The synthesis of brominated pyridines typically involves electrophilic aromatic substitution or halogen exchange reactions. For this compound, a stepwise bromination of pyridine derivatives under controlled conditions (e.g., using Br₂ in H₂SO₄ or NBS as a brominating agent) is common. Key parameters include temperature control (reflux conditions), solvent selection (e.g., ethanol or DCM), and catalytic additives (e.g., FeBr₃). Post-synthesis, purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. How can researchers ensure the purity of this compound after synthesis?

Purity validation requires a combination of analytical techniques:

- GC or HPLC : To quantify organic impurities (e.g., unreacted precursors or di-brominated byproducts) .

- Melting Point Analysis : Compare observed mp (42–45°C for analogous 2,3,5-Tribromopyridine) with literature values to detect solvent residues or polymorphic variations .

- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H/¹³C NMR for bromine positioning) .

Q. What safety protocols are essential for handling this compound in the lab?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS hazard codes: H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds .

- Emergency Measures : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Q. How should this compound be stored to maintain stability?

Store in airtight, light-resistant containers at 2–8°C. Desiccants (e.g., silica gel) prevent hydrolysis of brominated compounds. Monitor for decomposition via periodic GC analysis .

Advanced Research Questions

Q. How can conflicting data on physical properties (e.g., melting point) be resolved?

Discrepancies in reported values (e.g., mp variations across studies) may arise from polymorphic forms or impurities. Validate findings via:

- Differential Scanning Calorimetry (DSC) : Determine phase transitions and purity-adjusted mp .

- Inter-laboratory Reproducibility : Compare results using standardized synthetic and analytical protocols .

Q. What strategies optimize this compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Ligand Selection : Use Pd(PPh₃)₄ or XPhos to enhance catalytic activity for bromine substitution .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility and reaction kinetics.

- Microwave-Assisted Synthesis : Reduce reaction time and byproduct formation .

Q. How can researchers mitigate bromine displacement during functionalization?

- Temperature Control : Lower reaction temperatures (e.g., <80°C) reduce undesired dehalogenation.

- Protecting Groups : Temporarily block reactive sites (e.g., using THP or TMS groups) during multi-step syntheses .

Q. What analytical challenges arise in quantifying this compound in environmental samples?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。